2-Bromo-4,5,6-trifluorophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate typically involves the reaction of 2-Bromo-4,5,6-trifluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group
Chemical Reactions Analysis
2-Bromo-4,5,6-trifluorophenyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with amines to form thiourea derivatives.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiophosgene, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4,5,6-trifluorophenyl isothiocyanate is widely used in scientific research, particularly in:
Proteomics: It is used as a biochemical reagent for labeling and identifying proteins.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Chemical Biology: It is used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6-trifluorophenyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The isothiocyanate group reacts with amino groups, forming stable thiourea linkages. This covalent modification can alter the function and activity of the target proteins, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-4,5,6-trifluorophenyl isothiocyanate include:
2,4,6-Trifluorophenyl isothiocyanate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,6-Difluorophenyl isothiocyanate: Contains fewer fluorine atoms, which can affect its reactivity and stability.
2,4-Difluorophenyl isothiocyanate: Similar to 2,6-difluorophenyl isothiocyanate but with different fluorine atom positions.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability properties.
Properties
Molecular Formula |
C7HBrF3NS |
---|---|
Molecular Weight |
268.06 g/mol |
IUPAC Name |
1-bromo-3,4,5-trifluoro-2-isothiocyanatobenzene |
InChI |
InChI=1S/C7HBrF3NS/c8-3-1-4(9)5(10)6(11)7(3)12-2-13/h1H |
InChI Key |
NHOXMRPPKYDMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)N=C=S)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.